molecular formula C12H13N3 B074002 N,N-Bis(cyanoethyl)aniline CAS No. 1555-66-4

N,N-Bis(cyanoethyl)aniline

Cat. No.: B074002
CAS No.: 1555-66-4
M. Wt: 199.25 g/mol
InChI Key: NSVHSAUVIFTVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(cyanoethyl)aniline is an organic compound with the molecular formula C12H13N3. It is characterized by the presence of two cyanoethyl groups attached to an aniline molecule. This compound appears as a yellow to brown crystalline solid and is known for its faint odor. It has a molecular weight of 199.252 g/mol and a density of 1.105 g/cm³ .

Mechanism of Action

Target of Action

N,N-Bis(cyanoethyl)aniline, also known as N,N-Dicyanoethylaniline, is an organic compound that is often used as a catalyst or intermediate in organic synthesis . The primary targets of this compound are the reactants in the chemical reactions it catalyzes.

Mode of Action

The compound interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process. The exact mode of action can vary depending on the specific reaction it is involved in

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a catalyst or intermediate in organic synthesis . The affected pathways and their downstream effects can vary widely depending on the specific reactions it is involved in.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it could facilitate a wide range of chemical transformations, leading to various potential outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(cyanoethyl)aniline typically involves the reaction of aniline with acrylonitrile. This reaction is catalyzed by various agents such as hydrochloric acid and zinc chloride. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of binary catalysts, such as a combination of phosphorus oxychloride and inorganic acids, enhances the reaction selectivity and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(cyanoethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives .

Scientific Research Applications

N,N-Bis(cyanoethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    N-Cyanoethylaniline: Similar in structure but with only one cyanoethyl group.

    N,N-Diethyl aniline: Contains ethyl groups instead of cyanoethyl groups.

Uniqueness: N,N-Bis(cyanoethyl)aniline is unique due to the presence of two cyanoethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-[N-(2-cyanoethyl)anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVHSAUVIFTVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061774
Record name Propanenitrile, 3,3'-(phenylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-66-4
Record name 3,3′-(Phenylimino)bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1555-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3,3'-(phenylimino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(cyanoethyl)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3,3'-(phenylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3,3'-(phenylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(phenylimino)bispropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(cyanoethyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Bis(cyanoethyl)aniline
Reactant of Route 3
Reactant of Route 3
N,N-Bis(cyanoethyl)aniline
Reactant of Route 4
Reactant of Route 4
N,N-Bis(cyanoethyl)aniline
Reactant of Route 5
Reactant of Route 5
N,N-Bis(cyanoethyl)aniline
Reactant of Route 6
Reactant of Route 6
N,N-Bis(cyanoethyl)aniline
Customer
Q & A

Q1: What is the primary application of N,N-Dicyanoethylaniline in the discussed research?

A1: N,N-Dicyanoethylaniline is primarily discussed as a byproduct in the synthesis of N-cyanoethylaniline. Researchers are exploring ways to improve the synthesis of N-cyanoethylaniline by reducing the formation of this compound. []

Q2: How is N,N-Dicyanoethylaniline formed during the synthesis of N-cyanoethylaniline?

A2: N,N-Dicyanoethylaniline forms through a second addition reaction of acrylonitrile to the desired product, N-cyanoethylaniline. This reaction is promoted by the presence of aluminum chloride (AlCl3). [, ]

Q3: Are there specific conditions that favor the formation of N,N-Dicyanoethylaniline over N-cyanoethylaniline?

A3: Yes, research indicates that higher concentrations of the catalyst (AlCl3) and higher reaction temperatures favor the formation of N,N-Dicyanoethylaniline. For example, using 60 mol% AlCl3 at 80-84°C for 16 hours yields over 90% N,N-Dicyanoethylaniline. []

Q4: How is the presence of N,N-Dicyanoethylaniline quantified in the reaction mixture?

A4: Researchers utilize capillary gas chromatography to analyze the reaction mixture and determine the relative amounts of N-cyanoethylaniline and N,N-Dicyanoethylaniline present. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.